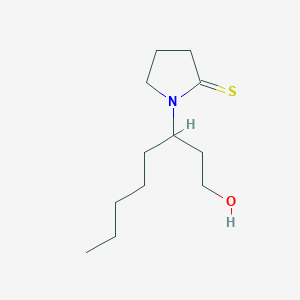
1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione is a heterocyclic compound that features a pyrrolidine ring fused with a thione group and a hydroxyoctyl side chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione typically involves the thionation of the respective lactams using reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . Another method involves the (3+2) annulation of α-isothiocyanatocarbonyl compounds to exocyclic Michael acceptors, followed by the attack of an anionic intermediate on an isothiocyanate group, leading to thiopyrrolidone ring closure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions: 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thione group can be reduced to a thiol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions typically involve strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 1-(1-Ketooctan-3-yl)pyrrolidine-2-thione.
Reduction: Formation of 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thiol.
Substitution: Formation of various substituted pyrrolidine-2-thione derivatives.
科学研究应用
1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and thione groups play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
相似化合物的比较
Pyrrolidine-2-thione: Lacks the hydroxyoctyl side chain, making it less hydrophobic.
1-(1-Hydroxyhexan-3-yl)pyrrolidine-2-thione: Similar structure but with a shorter alkyl chain.
1-(1-Hydroxydecan-3-yl)pyrrolidine-2-thione: Similar structure but with a longer alkyl chain.
Uniqueness: 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione is unique due to its specific alkyl chain length, which influences its hydrophobicity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
属性
分子式 |
C12H23NOS |
|---|---|
分子量 |
229.38 g/mol |
IUPAC 名称 |
1-(1-hydroxyoctan-3-yl)pyrrolidine-2-thione |
InChI |
InChI=1S/C12H23NOS/c1-2-3-4-6-11(8-10-14)13-9-5-7-12(13)15/h11,14H,2-10H2,1H3 |
InChI 键 |
PFCRYJIAYNQLAZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CCO)N1CCCC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


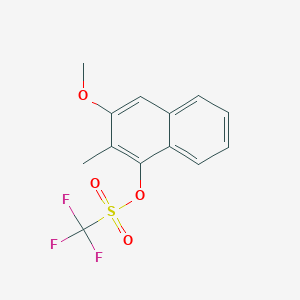
![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
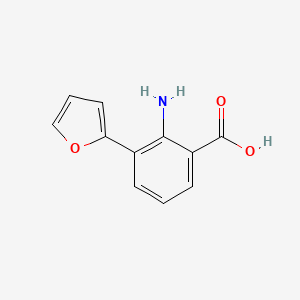
![2-Chlorobenzo[d]oxazole-4-sulfonamide](/img/structure/B12870246.png)



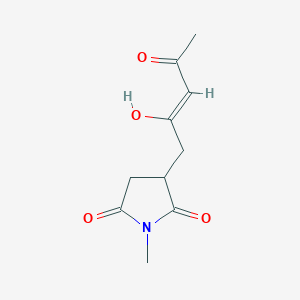
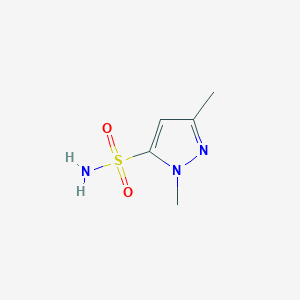
![2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)
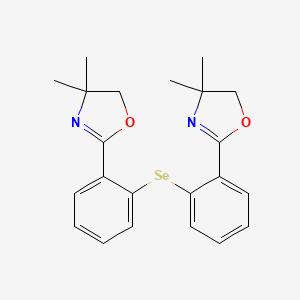
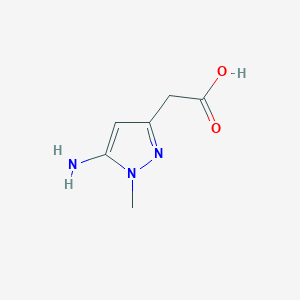
![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)

